molecular formula C9H16 B14532045 4-Ethenylhept-3-ene CAS No. 62291-55-8

4-Ethenylhept-3-ene

Cat. No.: B14532045
CAS No.: 62291-55-8
M. Wt: 124.22 g/mol
InChI Key: VZYFCWMELXJCAN-UHFFFAOYSA-N
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Description

4-Ethenylhept-3-ene is an organic compound with the molecular formula C9H16. It is a hydrocarbon that features both an alkene and an alkyne functional group, making it a versatile molecule in organic synthesis. The structure of this compound includes a seven-carbon chain with a double bond between the third and fourth carbon atoms and a vinyl group attached to the fourth carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethenylhept-3-ene can be achieved through various methods. One common approach involves the alkylation of 1-heptyne with vinyl bromide in the presence of a strong base such as sodium amide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves the catalytic dehydrogenation of heptane derivatives. This process requires high temperatures and the presence of a suitable catalyst, such as platinum or palladium, to facilitate the removal of hydrogen atoms and the formation of the double bond.

Chemical Reactions Analysis

Types of Reactions

4-Ethenylhept-3-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols or ketones.

    Reduction: Hydrogenation of this compound in the presence of a metal catalyst such as palladium on carbon can reduce the double bond to form heptane derivatives.

    Substitution: The vinyl group in this compound can participate in electrophilic addition reactions with halogens or hydrogen halides, leading to the formation of substituted alkenes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Halogens (Cl2, Br2), hydrogen halides (HCl, HBr)

Major Products Formed

    Oxidation: Diols, ketones

    Reduction: Heptane derivatives

    Substitution: Halogenated alkenes

Scientific Research Applications

4-Ethenylhept-3-ene has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkenes and alkynes.

    Medicine: Research into the pharmacological properties of this compound derivatives may lead to the development of new therapeutic agents.

    Industry: The compound is used in the production of polymers and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Ethenylhept-3-ene involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze the addition or removal of functional groups. The presence of both alkene and alkyne groups allows for diverse reactivity, enabling the compound to participate in multiple reaction pathways.

Comparison with Similar Compounds

4-Ethenylhept-3-ene can be compared with other similar compounds such as:

    4-Methylhept-3-ene: Similar in structure but with a methyl group instead of a vinyl group.

    4-Ethylhept-3-ene: Similar in structure but with an ethyl group instead of a vinyl group.

Uniqueness

The presence of the vinyl group in this compound provides unique reactivity compared to its analogs. This makes it a valuable compound in synthetic chemistry for creating complex molecules with specific functional groups.

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research

Properties

CAS No.

62291-55-8

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

4-ethenylhept-3-ene

InChI

InChI=1S/C9H16/c1-4-7-9(6-3)8-5-2/h6-7H,3-5,8H2,1-2H3

InChI Key

VZYFCWMELXJCAN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=CCC)C=C

Origin of Product

United States

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